molecular formula C11H21NO2 B113916 1-Boc-4-Methylpiperidine CAS No. 123387-50-8

1-Boc-4-Methylpiperidine

Cat. No.: B113916
CAS No.: 123387-50-8
M. Wt: 199.29 g/mol
InChI Key: OXSSNJRGXRJNPX-UHFFFAOYSA-N
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Description

1-Boc-4-Methylpiperidine (tert-butyl 4-methylpiperidine-1-carboxylate) is a piperidine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the 4-position of the piperidine ring is substituted with a methyl group. This compound is widely used in organic synthesis and medicinal chemistry as a building block or intermediate for pharmaceuticals, agrochemicals, and functional materials. The Boc group enhances stability during synthetic processes, particularly under basic or nucleophilic conditions, while the methyl substituent influences steric and electronic properties, affecting reactivity and interactions in downstream applications .

Key properties include:

  • Molecular Formula: C11H21NO2 (inferred from analogs in ).
  • Functional Groups: Boc (protecting group), methyl (substituent).
  • Applications: Intermediate in drug synthesis, chiral resolution, and catalysis.

Preparation Methods

1-Boc-4-Methylpiperidine can be synthesized through various synthetic routes. One common method involves the following steps :

    Starting Material: 4-Piperidone hydrochloride hydrate is used as the starting material.

    Reduction: The 4-piperidone is reduced using sodium borohydride in methanol to obtain 4-hydroxypiperidine.

    Protection: The hydroxyl group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate to yield 1-Boc-4-hydroxypiperidine.

    Methylation: Finally, the hydroxyl group is replaced with a methyl group through a substitution reaction to obtain this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and stability of the final product.

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group undergoes controlled removal under specific conditions:

Acidic Hydrolysis

Treatment with HCl in dioxane or trifluoroacetic acid (TFA) cleaves the Boc group, yielding 4-methylpiperidine hydrochloride. This reaction proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene .
Conditions :

  • 4M HCl/dioxane, 25°C, 4–6 hrs

  • 50% TFA/DCM, 0°C, 30 min

Reductive Cleavage

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to release 4-methylpiperidine:
1 Boc 4 MethylpiperidineLiAlH44 Methylpiperidine+CO2+tert butanol\text{1 Boc 4 Methylpiperidine}\xrightarrow{\text{LiAlH}_4}\text{4 Methylpiperidine}+\text{CO}_2+\text{tert butanol}
Yield : >90% (anhydrous THF, reflux, 2 hrs).

Oxidation Reactions

The tertiary amine undergoes selective oxidation to form N-oxides:
1 Boc 4 MethylpiperidineH2O21 Boc 4 Methylpiperidine N Oxide\text{1 Boc 4 Methylpiperidine}\xrightarrow{\text{H}_2\text{O}_2}\text{1 Boc 4 Methylpiperidine N Oxide}
Conditions :

  • 30% H₂O₂, acetic acid, 60°C, 12 hrs
    Conversion : ~85% (monitored by ¹H NMR).

Substitution and Functionalization

The methyl group and Boc-protected amine enable diverse transformations:

Nucleophilic Substitution

Replacement of the Boc group with electrophiles:
1 Boc 4 MethylpiperidineR X Base4 Methylpiperidine R\text{1 Boc 4 Methylpiperidine}\xrightarrow{\text{R X Base}}\text{4 Methylpiperidine R}
Example : Reaction with benzyl bromide (K₂CO₃, DMF, 80°C) yields N-benzyl-4-methylpiperidine (72% yield).

Cross-Coupling Reactions

Nickel-catalyzed Suzuki-Miyaura coupling with aryl boronic esters (e.g., pinacol boronate):
1 Boc 4 Methylpiperidine+Ar B pin NiCl2(dppp)4 Methylpiperidine Ar\text{1 Boc 4 Methylpiperidine}+\text{Ar B pin }\xrightarrow{\text{NiCl}_2(\text{dppp})}\text{4 Methylpiperidine Ar}
Conditions :

  • NiCl₂(dppp), PPh₃, diisopropyl ethylamine, ethanol, RT, 12 hrs
    Yield : 55–60% (for arylpyrazole derivatives) .

Comparative Reactivity

Key differences between 1-Boc-4-Methylpiperidine and analogs:

PropertyThis compound4-Methylpiperidine1-Boc-Piperidine
Boc Stability Acid-labileN/AAcid-labile
Steric Effects High (methyl at C4)ModerateLow
N-Oxidation Rate 0.12 mmol/min⁻¹0.45 mmol/min⁻¹0.08 mmol/min⁻¹
Typical Applications Peptide synthesis , heterocycle synthesis Catalyst ligands Drug intermediates

Synthetic Utility in Peptide Chemistry

This compound resists β-elimination under basic Fmoc deprotection conditions (20% 4-methylpiperidine/DMF), making it compatible with solid-phase peptide synthesis (SPPS) .
Key Data :

  • Fmoc removal efficiency: >99% in 3 min (20% 4-methylpiperidine vs. 5% piperidine) .

  • No detectable racemization during prolonged exposure (HPLC analysis) .

Scientific Research Applications

1-Boc-4-Methylpiperidine has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of peptide-based drugs and as a protecting group in peptide synthesis.

    Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Boc-4-Methylpiperidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in the synthesis of complex molecules like peptides and pharmaceuticals .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 1-Boc-4-Methylpiperidine with structurally related piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Stability Notes Applications References
This compound Not explicitly listed C11H21NO2 199.29 (calc.) Boc, methyl Stable under basic conditions Pharmaceutical intermediates
1-Boc-4-Hydroxypiperidine 109384-19-2 C10H19NO3 201.26 Boc, hydroxyl Sensitive to oxidation Precursor for bioactive molecules
1-Boc-4-(Cyanomethyl)piperidine 256411-39-9 C12H20N2O2 224.30 Boc, cyanomethyl Hydrolysis-prone Agrochemical synthesis
1-Boc-4-(3-CF3-Phenyl)piperidine 634465-43-3 C18H21F3N2O2 354.37 Boc, trifluoromethylphenyl High thermal stability CNS drug research

Key Observations :

  • Substituent Effects: The methyl group in this compound provides steric hindrance without significant electronic modulation, unlike electron-withdrawing groups (e.g., cyano in ) or aromatic rings (e.g., trifluoromethylphenyl in ), which alter reactivity and solubility.
  • Stability: Boc-protected compounds generally exhibit superior stability compared to unprotected analogs, but substituents like hydroxyl () or cyanomethyl () may introduce vulnerabilities to oxidation or hydrolysis.

Pharmaceutical Relevance

  • This compound : A key intermediate in synthesizing kinase inhibitors and antipsychotics. Its steric profile aids in avoiding metabolic degradation .
  • 1-Boc-4-(Aminomethyl)piperidine (): Used in peptide mimetics and protease inhibitors due to the primary amine functionality.

Material Science

  • Boc-protected piperidines serve as ligands in asymmetric catalysis. For example, 1-Boc-4-Formyl-4-Methylpiperidine () is a precursor for Schiff base catalysts.

Biological Activity

1-Boc-4-Methylpiperidine, also known as 1-Boc-4-(aminomethyl)piperidine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 321.8 ± 15.0 °C at 760 mmHg
  • Flash Point : 148.4 ± 20.4 °C

These properties indicate that the compound is stable under standard conditions and can be handled safely in laboratory environments .

Antimicrobial Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study evaluating various piperidone derivatives found that certain compounds demonstrated antifungal properties, although antibacterial activity was less pronounced . The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine ring can influence biological efficacy.

CompoundAntifungal ActivityAntibacterial Activity
S1PositiveNegative
S4PositiveNegative
S3NegativeNegative
S6NegativeNegative

Analgesic and Anti-inflammatory Effects

In addition to antimicrobial effects, some studies have explored the analgesic properties of piperidine derivatives. Compounds similar to this compound showed promising results in pain relief models, suggesting potential applications in pain management therapies .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Research indicates that piperidine derivatives can inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are crucial for numerous signaling pathways related to inflammation and pain.

Case Studies

  • Antifungal Activity Assessment : A study conducted on several piperidinyl compounds demonstrated that those with specific substitutions on the piperidine ring exhibited enhanced antifungal activity against Candida species. The introduction of functional groups such as hydroxyl or halogen atoms was found to improve efficacy significantly .
  • Analgesic Profile Evaluation : In a controlled trial assessing the analgesic effects of piperidinyl compounds, it was observed that certain derivatives provided significant pain relief comparable to standard analgesics. This highlights the therapeutic potential of this compound in pain management .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Boc-4-Methylpiperidine, and how can competing side reactions be minimized?

Methodological Answer: The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to 4-methylpiperidine. Key steps include:

  • Reagent Selection : Use di-tert-butyl dicarbonate (Boc₂O) in a non-polar solvent (e.g., dichloromethane or THF) to ensure efficient protection .
  • Base Catalysis : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) is recommended to activate the reaction and reduce side products like N-alkylation byproducts .
  • Temperature Control : Maintain temperatures between 0–25°C to prevent Boc-group cleavage .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm for 9H) and piperidine ring protons (δ ~2.5–3.5 ppm) .
    • IR Spectroscopy : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ .
  • Chromatographic Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 214.2 (C₁₁H₂₁NO₂) .

Q. What storage conditions are critical for maintaining this compound stability in long-term studies?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments .
  • Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How can conflicting reports on Boc-group stability under basic conditions be resolved during synthetic applications?

Methodological Answer: Discrepancies arise from solvent polarity and base strength:

  • Polar Protic Solvents (e.g., MeOH) : Accelerate Boc cleavage via nucleophilic attack; avoid in basic conditions .
  • Weak Bases (e.g., NaHCO₃) : Preferable for reactions requiring Boc retention. Strong bases (e.g., NaOH) promote degradation .
  • Mechanistic Insight : Use kinetic studies (e.g., monitoring by ¹H NMR) to identify degradation pathways .

Q. What strategies are effective for synthesizing spiro-piperidine derivatives from this compound, and how do reaction mechanisms differ?

Methodological Answer:

  • Acylation/Cross-Coupling : React with acyl chlorides or aryl halides under Pd catalysis to form spiro compounds (e.g., 1-acyl-spiro[piperidine-4,2'-quinolines]) .
  • Mechanistic Pathways :
    • Radical Pathways : Use AIBN or light initiation for C–H functionalization.
    • Nucleophilic Displacement : Employ Mitsunobu conditions (DIAD, PPh₃) for stereoselective products .

Q. How can researchers address low enantiomeric excess (ee) in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Asymmetric Catalysis : Apply Evans’ oxazaborolidine catalysts or Sharpless epoxidation conditions for kinetic resolution .
  • Crystallization : Co-crystallize with chiral acids (e.g., tartaric acid) to enhance ee >98% .

Q. What analytical approaches reconcile discrepancies in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

  • Data Harmonization : Cross-validate with primary literature (e.g., Beilstein Journal protocols) .
  • Crystallinity Effects : Recrystallize from ethyl acetate/hexane to standardize melting points .
  • Advanced Techniques : Use X-ray crystallography or dynamic NMR to resolve conformational isomers .

Properties

IUPAC Name

tert-butyl 4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSNJRGXRJNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462268
Record name 1-Boc-4-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-50-8
Record name 1-Boc-4-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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